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Compound of Interest

Compound Name: Ceritinib

Cat. No.: B560025

For Researchers, Scientists, and Drug Development Professionals

Ceritinib (marketed as Zykadia®) is a potent and selective second-generation anaplastic
lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung
cancer (NSCLC). Its complex molecular structure necessitates a sophisticated and well-
optimized synthetic and manufacturing process to ensure high purity and yield of the active
pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the core
aspects of Ceritinib's synthesis, manufacturing process, and its mechanism of action.

Chemical Synthesis of Ceritinib

The synthesis of Ceritinib is a multi-step process that has been approached through various
synthetic routes since its inception. The core structure of Ceritinib, 5-chloro-N2-(2-isopropoxy-
5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, is
typically assembled through the coupling of key intermediates. One of the most cited and
industrially relevant approaches involves the convergent synthesis strategy, which is outlined
below.

Key Intermediates and Overall Synthetic Strategy

The synthesis can be conceptually divided into the preparation of two key fragments:

e The aniline fragment: tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-
carboxylate.
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e The pyrimidine fragment: 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.

These two intermediates are then coupled, followed by the deprotection of the piperidine
nitrogen to yield the final Ceritinib molecule.

A generalized workflow for a common synthetic route is depicted below:
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A high-level overview of a convergent synthetic strategy for Ceritinib.

Detailed Experimental Protocols

Below are representative, detailed methodologies for the synthesis of key intermediates and
the final coupling and deprotection steps. These protocols are based on procedures described
in the scientific literature, including patents and medicinal chemistry journals.

Synthesis of tert-Butyl 4-(4-amino-5-isopropoxy-2-
methylphenyl)piperidine-1-carboxylate
This key aniline intermediate is a crucial building block in the synthesis of Ceritinib.[1] Its multi-

step synthesis involves several transformations.

Experimental Workflow:
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Key transformations in the synthesis of the aniline intermediate.

Protocol:

 Nitration: 4-bromo-2-chloro-1-methylbenzene is treated with a mixture of nitric acid and
sulfuric acid at a controlled temperature (typically 0-10 °C) to introduce a nitro group, yielding
4-bromo-2-chloro-5-nitro-1-methylbenzene.

¢ Isopropylation: The resulting nitro compound is reacted with isopropyl alcohol in the
presence of a strong base, such as sodium hydride, to displace the chloro group and form 4-
bromo-1-isopropoxy-2-methyl-5-nitrobenzene.

e Suzuki Coupling: The bromo-intermediate undergoes a Suzuki coupling reaction with a
suitable boronic acid or ester derivative of N-Boc-4-piperidone. This step is catalyzed by a
palladium catalyst (e.g., Pd(dppf)CI2) and a base (e.g., potassium carbonate) in a suitable
solvent mixture like dioxane and water.

e Reduction: The nitro group and the double bond in the piperidine ring of the coupled product
are simultaneously reduced using catalytic hydrogenation (e.g., H2 gas with a Palladium on
carbon catalyst) to afford the final aniline intermediate.

Synthesis of 2,5-dichloro-N-(2-
(isopropylsulfonyl)phenyl)pyrimidin-4-amine
The pyrimidine fragment provides the core heterocyclic structure of Ceritinib.

Protocol:

e Thiolation and Oxidation: 2-aminobenzenethiol is reacted with 2-bromopropane to yield 2-
(isopropylthio)aniline. This intermediate is then oxidized, for example, using meta-
chloroperoxybenzoic acid (m-CPBA), to form 2-(isopropylsulfonyl)aniline.
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e Pyrimidination: The 2-(isopropylsulfonyl)aniline is then condensed with 2,4,5-
trichloropyrimidine in the presence of a base (e.g., sodium hydride or diisopropylethylamine)
in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) to yield the
desired pyrimidine intermediate.

Final Assembly: Buchwald-Hartwig Coupling and
Deprotection

The final steps involve the coupling of the two key intermediates and the removal of the
protecting group.

Protocol:

» Buchwald-Hartwig Coupling: The aniline intermediate, tert-butyl 4-(4-amino-5-isopropoxy-2-
methylphenyl)piperidine-1-carboxylate, is coupled with the pyrimidine intermediate, 2,5-
dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, using a palladium-catalyzed
Buchwald-Hartwig amination reaction. This reaction is typically carried out using a palladium
catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos) in the presence of a base
(e.g., cesium carbonate) in a solvent such as dioxane.

e Boc Deprotection: The resulting Boc-protected Ceritinib is then treated with a strong acid,
such as trifluoroacetic acid (TFA) or hydrochloric acid (HCI), in a solvent like
dichloromethane (DCM) to remove the tert-butyloxycarbonyl (Boc) protecting group from the
piperidine nitrogen, yielding Ceritinib.

Quantitative Data Summary

The following tables summarize typical yields for the key synthetic steps as reported in various
literature sources. It is important to note that yields can vary significantly based on the specific
reaction conditions, scale, and purification methods employed.

Table 1: Synthesis of Key Intermediates
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Step Starting Material Product Typical Yield (%)
o 4-bromo-2-chloro-1- 4-bromo-2-chloro-5-
Nitration ] 85-95
methylbenzene nitro-1-methylbenzene
4-bromo-1-
) 4-bromo-2-chloro-5- )
Isopropylation ) isopropoxy-2-methyl- 70-85
nitro-1-methylbenzene )
5-nitrobenzene
tert-butyl 4-(4-
4-bromo-1- isopropoxy-2-methyl-
Suzuki Coupling isopropoxy-2-methyl- 5-nitrophenyl)-5,6- 60-75
5-nitrobenzene dihydropyridine-1(2H)-
carboxylate
tert-butyl 4-(4-amino-
tert-butyl 4-(4- ]
. ) 5-isopropoxy-2-
Reduction isopropoxy-2-methyl- o 80-90
] methylphenyl)piperidin
5-nitrophenyl)-...
e-1-carboxylate
2 >
Oxidation ) ) - (isopropylsulfonylanili  90-98
(isopropylthio)aniline
ne
2- 2,5-dichloro-N-(2-
Pyrimidination (isopropylsulfonylanili  (isopropylsulfonyl)phe  75-85

ne

nyl)pyrimidin-4-amine

Table 2: Final Assembly of Ceritinib
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Step Reactants Product Typical Yield (%)
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2,5-dichloro-N-(2-
(isopropylsulfonyl)phe
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) Boc-protected o
Boc Deprotection o Ceritinib 90-98
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Manufacturing Process and Quality Control

The large-scale manufacturing of Ceritinib presents several challenges, including the handling
of hazardous reagents (e.g., sodium hydride), the need for expensive catalysts, and ensuring
the final product's purity and polymorphic form.

Process Development and Scale-Up

Recent developments in the process chemistry of Ceritinib have focused on creating more
efficient, safer, and scalable manufacturing processes. This includes the use of statistical
design of experiments (DoE) to optimize reaction conditions and minimize the formation of
impurities. Alternative, safer bases are often employed at an industrial scale to replace sodium
hydride.

Crystallization and Polymorphism

The final step in the manufacturing process is the crystallization of the Ceritinib API. The
crystalline form of an API is critical as it can affect its stability, solubility, and bioavailability.
Ceritinib is known to exist in different polymorphic forms. The manufacturing process must be
carefully controlled to consistently produce the desired polymorph with the correct particle size
distribution. This is often achieved through controlled crystallization from specific solvent
systems, followed by filtration and drying under defined conditions.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://www.benchchem.com/product/b560025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action: Inhibition of the ALK
Signaling Pathway

Ceritinib is a highly potent inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine
kinase. In certain types of NSCLC, a chromosomal rearrangement leads to the fusion of the
EML4 gene with the ALK gene, resulting in the expression of a constitutively active EML4-ALK
fusion oncoprotein. This fusion protein drives tumor cell proliferation and survival by activating
several downstream signaling pathways.

Ceritinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase
domain, thereby inhibiting its autophosphorylation. This blockade of ALK activity leads to the
downregulation of its key downstream signaling pathways, including:

o PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.
 MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival.
o JAK/STAT Pathway: This pathway plays a significant role in cell proliferation and apoptosis.

By inhibiting these pathways, Ceritinib induces cell cycle arrest and apoptosis in EML4-ALK-
positive cancer cells.[2][3]
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Ceritinib inhibits the EML4-ALK signaling pathway.
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This in-depth technical guide provides a comprehensive overview of the synthesis and
manufacturing of Ceritinib, along with its mechanism of action. The provided experimental
details and data offer valuable insights for researchers and professionals involved in the
development and production of this important anticancer drug. Further optimization of the
synthetic routes and manufacturing processes will continue to be a key focus to ensure the
efficient and cost-effective supply of this life-saving medication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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